molecular formula C8H4Br2O2 B1435206 2,5-Dibromobenzo[b]furan-3(2H)-one CAS No. 1823918-46-2

2,5-Dibromobenzo[b]furan-3(2H)-one

Cat. No.: B1435206
CAS No.: 1823918-46-2
M. Wt: 291.92 g/mol
InChI Key: YZKZJKSZDMKFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method includes the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dibromobenzo[b]furan-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromobenzo[b]furan-3(2H)-one
  • 2,4-Dibromobenzo[b]furan-3(2H)-one
  • 2,6-Dibromobenzo[b]furan-3(2H)-one

Uniqueness

2,5-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to other dibrominated benzofuran derivatives .

Properties

IUPAC Name

2,5-dibromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZJKSZDMKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromobenzo[b]furan-3(2H)-one
Reactant of Route 2
2,5-Dibromobenzo[b]furan-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2,5-Dibromobenzo[b]furan-3(2H)-one
Reactant of Route 4
2,5-Dibromobenzo[b]furan-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2,5-Dibromobenzo[b]furan-3(2H)-one
Reactant of Route 6
2,5-Dibromobenzo[b]furan-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.